molecular formula C6H2ClF3INO B2442459 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine CAS No. 1221171-96-5

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Cat. No.: B2442459
CAS No.: 1221171-96-5
M. Wt: 323.44
InChI Key: GBLAONUGHUCGKN-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine: is a chemical compound with the molecular formula C6H2ClF3INO and a molecular weight of 323.44 g/mol . It is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The process ensures high purity and yield, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
  • 2-Chloro-4-iodo-6-(methoxy)pyridine
  • 2-Chloro-4-iodo-6-(difluoromethoxy)pyridine

Comparison: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-chloro-4-iodo-6-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLAONUGHUCGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OC(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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